molecular formula C14H16BrN3O B12522275 Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- CAS No. 714230-85-0

Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-

Cat. No.: B12522275
CAS No.: 714230-85-0
M. Wt: 322.20 g/mol
InChI Key: YPAGFANUHALUIE-UHFFFAOYSA-N
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Description

Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- is a chemical compound with a complex structure that includes a benzamide core substituted with a bromine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with sodium azide and trifluoromethanesulfonic acid in acetic acid at 40°C. This is followed by the addition of tert-butyl acetate and further reaction under similar conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide, trifluoromethanesulfonic acid, and tert-butyl acetate. Reaction conditions often involve moderate temperatures (around 40°C) and the use of solvents like acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.

    Industry: It may be used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

714230-85-0

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

4-bromo-N-(5-tert-butyl-1H-pyrazol-3-yl)benzamide

InChI

InChI=1S/C14H16BrN3O/c1-14(2,3)11-8-12(18-17-11)16-13(19)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H2,16,17,18,19)

InChI Key

YPAGFANUHALUIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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